8-Hydroxy Mirtazapine beta-D-glucuronide-d3
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Overview
Description
8-Hydroxy Mirtazapine is a metabolite of Mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. Mirtazapine is known for its noradrenergic and specific serotonergic activity, which contributes to its antidepressant effects . The compound 8-Hydroxy Mirtazapine is formed through the hydroxylation of Mirtazapine and plays a role in its pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-Hydroxy Mirtazapine involves the hydroxylation of Mirtazapine. This can be achieved using cytochrome P450 enzymes, specifically CYP1A2 and CYP2D6, which facilitate the hydroxylation process . The reaction typically occurs under mild conditions, with the presence of these enzymes in a suitable buffer solution.
Industrial Production Methods: In an industrial setting, the production of 8-Hydroxy Mirtazapine can be scaled up using bioreactors that contain the necessary cytochrome P450 enzymes. The process involves the continuous feeding of Mirtazapine into the bioreactor, where it undergoes enzymatic hydroxylation to form 8-Hydroxy Mirtazapine. The product is then extracted and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy Mirtazapine can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming Mirtazapine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Mirtazapine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
8-Hydroxy Mirtazapine has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Mirtazapine.
Biology: Researchers study its effects on various biological systems to understand the pharmacokinetics and pharmacodynamics of Mirtazapine.
Medicine: It is investigated for its potential therapeutic effects and its role in the overall efficacy of Mirtazapine in treating depression and other disorders.
Industry: The compound is used in the pharmaceutical industry for the development of new antidepressant formulations and for quality control purposes
Mechanism of Action
8-Hydroxy Mirtazapine exerts its effects by interacting with central nervous system receptors. It acts as an antagonist at central pre-synaptic alpha-2 receptors, inhibiting negative feedback to the presynaptic nerve and causing an increase in norepinephrine release . Additionally, it has antihistamine and antiserotonergic activity, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Mirtazapine: The parent compound, known for its antidepressant effects.
N-desmethyl Mirtazapine: Another metabolite of Mirtazapine with similar pharmacological properties.
Dimethyl Mirtazapine: A metabolite with potential analgesic effects.
Uniqueness: 8-Hydroxy Mirtazapine is unique due to its specific hydroxylation, which contributes to its distinct pharmacokinetic and pharmacodynamic profile. Unlike other metabolites, it has a specific role in the overall efficacy of Mirtazapine and its therapeutic effects .
Properties
Molecular Formula |
C23H27N3O7 |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaen-17-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H27N3O7/c1-25-6-7-26-16(11-25)15-5-3-2-4-12(15)8-13-9-14(10-24-21(13)26)32-23-19(29)17(27)18(28)20(33-23)22(30)31/h2-5,9-10,16-20,23,27-29H,6-8,11H2,1H3,(H,30,31)/t16?,17-,18-,19+,20-,23+/m0/s1/i1D3 |
InChI Key |
DSOPOPYPJYTAKL-PALKINKDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
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